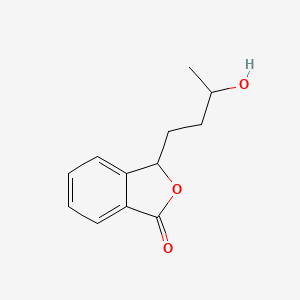10-OH-NBP
CAS No.: 162050-43-3
Cat. No.: VC13886556
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 162050-43-3 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-(3-hydroxybutyl)-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3 |
| Standard InChI Key | BOPXPQRBGFXGQN-UHFFFAOYSA-N |
| SMILES | CC(CCC1C2=CC=CC=C2C(=O)O1)O |
| Canonical SMILES | CC(CCC1C2=CC=CC=C2C(=O)O1)O |
Introduction
Structural Identity and Pharmacological Context of 10-OH-NBP
10-OH-NBP is a hydroxylated derivative of NBP, a compound isolated from Apium graveolens (celery seed) and used clinically in China for ischemic stroke management . Structurally, it differs from its isomer 3-hydroxy-NBP (3-OH-NBP) by the position of the hydroxyl group on the phthalide ring (Figure 1). This minor structural variation profoundly influences its pharmacokinetic behavior, particularly its ability to traverse biological barriers like the BBB .
NBP undergoes extensive hepatic metabolism, yielding 10-OH-NBP and 3-OH-NBP as primary metabolites . While both isomers are detectable in plasma and brain tissue, 10-OH-NBP exhibits superior brain accumulation, a property linked to its enhanced therapeutic efficacy in cerebral ischemia models .
Pharmacokinetic Profile and Blood-Brain Barrier Penetration
Plasma and Brain Exposure Dynamics
Following oral NBP administration (20 mg/kg) in rats, 10-OH-NBP demonstrates distinct pharmacokinetic characteristics compared to 3-OH-NBP (Table 1) :
Table 1: Comparative Pharmacokinetic Parameters of 3-OH-NBP and 10-OH-NBP in Rats
| Parameter | 3-OH-NBP | 10-OH-NBP |
|---|---|---|
| Plasma AUC (ng·mL⁻¹·h) | 5797 ± 1010 | 1250 ± 188 |
| Brain AUC (ng·g⁻¹·h) | 11.8% of 10-OH-NBP | Reference (100%) |
| Plasma Cₘₐₓ (ng/mL) | 1472 ± 358 | 242 ± 163 |
Despite lower plasma exposure, 10-OH-NBP achieves 8.5-fold higher brain-to-plasma AUC ratios than 3-OH-NBP, underscoring its preferential BBB penetration . This disparity arises from differences in protein binding and efflux transporter interactions, as detailed below.
Plasma and Brain Protein Binding Dynamics
Protein binding significantly modulates the free fraction of each isomer available for BBB transport (Table 2) :
Table 2: Protein Binding Characteristics of 3-OH-NBP and 10-OH-NBP
| Matrix | 3-OH-NBP Unbound Fraction (%) | 10-OH-NBP Unbound Fraction (%) |
|---|---|---|
| Plasma | 22 ± 2.3 | 60 ± 5.2 |
| Brain | 100 ± 9.7 | 49.9 ± 14.1 |
In plasma, 60% of 10-OH-NBP remains unbound, facilitating passive diffusion across the BBB. Conversely, 3-OH-NBP’s higher plasma protein binding (78%) restricts its free concentration, limiting brain access . Within brain tissue, 10-OH-NBP exhibits moderate protein binding (50.1%), enabling sustained retention, while 3-OH-NBP remains entirely unbound, predisposing it to efflux mechanisms .
Role of Efflux Transporters in Isomer-Selective Distribution
Impact of P-gp and BCRP Inhibition
Pretreatment with efflux transporter inhibitors (tariquidar for P-gp, pantoprazole for BCRP) alters the unbound partition coefficient (Kₚ,ᵤᵤ) of both isomers :
-
3-OH-NBP: Kₚ,ᵤᵤ increased by 2.1-fold (p < 0.05), indicating P-gp/BCRP-mediated efflux.
-
10-OH-NBP: Kₚ,ᵤᵤ increased marginally (1.3-fold, p > 0.05), suggesting minimal transporter involvement.
These findings imply that 3-OH-NBP’s brain distribution is efflux-limited, whereas 10-OH-NBP’s penetration relies predominantly on passive diffusion, independent of major transporters .
Implications for Therapeutic Applications
10-OH-NBP’s favorable BBB penetration positions it as a critical mediator of NBP’s neuroprotective effects, which include:
-
Mitochondrial protection: Upregulation of ATP synthesis and inhibition of ROS production .
-
Anti-apoptotic effects: Modulation of caspase-3, caspase-9, and Bcl-2 pathways .
-
Microcirculation improvement: Enhanced cerebral blood flow via vasodilation .
The metabolite’s brain-selective accumulation may inform drug design strategies targeting cerebral ischemia, emphasizing compounds with optimized protein binding and transporter evasion profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume